4-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride is a chemical compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds known for their diverse biological activities and utility in organic synthesis. This specific compound features a pyrazole ring with chloromethyl and difluoroethyl substituents, which contribute to its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and materials science .
The compound is cataloged under the Chemical Abstracts Service number 1803590-81-9 and is recognized for its relevance in both academic research and industrial applications. It is primarily sourced from chemical suppliers and databases such as PubChem, where detailed information about its structure, properties, and safety data can be accessed .
The synthesis of 4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-(2,2-difluoroethyl)-1H-pyrazole. This reaction is carried out using chloromethylating agents in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions are crucial for optimizing yield and purity.
The molecular formula of 4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride is C6H7ClF2N2·HCl. The structure comprises:
4-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride can participate in various chemical reactions typical for pyrazole derivatives:
The reactivity of this compound is significantly influenced by the electron-withdrawing effects of the difluoroethyl group and the leaving ability of the chloromethyl group, making it suitable for further functionalization in organic synthesis .
The mechanism of action for compounds like 4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride often involves interaction with biological targets, potentially leading to inhibition or modulation of specific enzymes or receptors. Research indicates its potential antimicrobial and anticancer activities.
Current studies focus on elucidating its specific pathways and interactions at the molecular level to understand its pharmacological profile better .
4-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride has several applications:
The construction of the pyrazole core represents a critical initial step in synthesizing 4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride. Regioselectivity challenges arise from the potential formation of multiple regioisomers during cyclization. The most effective approaches utilize 1,3-dicarbonyl precursors or acetylenic ketones under controlled conditions to direct substitution patterns [4].
Cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl compounds remains the benchmark method, with solvent systems and catalysts significantly influencing regiochemical outcomes. Gosselin's research demonstrated that conducting reactions in aprotic dipolar solvents (DMF, NMP) with strong acid additives (10N HCl) enhances 1,4-regioselectivity to ratios exceeding 98:2 for 4-substituted pyrazoles. This contrasts sharply with traditional ethanol-based methods that typically yield near-equimolar isomer mixtures [4]. The mechanism involves acid-catalyzed dehydration and kinetic control favoring nucleophilic attack at the less sterically hindered carbonyl position.
Alternative approaches employing acetylenic ketones face greater regiochemical challenges. Bishop's studies revealed that methylhydrazine affords predominantly 3,5-disubstituted pyrazoles (93:3 to 97:3 selectivity) due to the higher nucleophilicity of methylated nitrogen. Conversely, arylhydrazines favor different regioisomers (87:13 to 99:1) through initial Michael addition by the primary amine [4]. Microwave-assisted cyclizations have shown promise in enhancing both regioselectivity and yield (>90%) while reducing reaction times from hours to minutes, though specific optimization data for the chloromethyl-containing precursor remains limited in the literature.
Table 1: Regioselectivity Control in Pyrazole Ring Formation
Precursor Type | Hydrazine Derivative | Solvent System | Acid Catalyst | 4-Substituted:Other Isomer Ratio |
---|---|---|---|---|
1,3-Dicarbonyl | Arylhydrazine | DMF | 10N HCl | 98:2 |
1,3-Dicarbonyl | Arylhydrazine | Ethanol | None | 50:50 |
Acetylenic Ketone | Methylhydrazine | Ethanol | None | 93:3 to 97:3 |
Acetylenic Ketone | Arylhydrazine | Ethanol | None | 1:99 to 13:87 |
Introduction of the chloromethyl group (-CH₂Cl) at the pyrazole 4-position employs two principal strategies: direct chloromethylation of preformed pyrazoles or functionalization during ring synthesis. The electrophilic pathway utilizes chloromethylating agents like chloromethyl methyl ether (MOMCl) or bis(chloromethyl)ether under Friedel-Crafts conditions. However, this approach suffers from moderate yields (50-65%) due to electrophile sensitivity and potential di/tri-chloromethylation byproducts. The reaction requires careful temperature control (-10°C to 0°C) and Lewis acid catalysts (ZnCl₂, AlCl₃) in dichloromethane solvent [1] [7].
Superior results are achieved through nucleophilic displacement of hydroxymethyl intermediates. Alcohol precursors are activated using thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in aprotic solvents. Optimized conditions (SOCl₂, DCM, 0°C→RT, 4h) deliver conversion efficiencies >90% with minimal dihalide impurities. Alternatively, Mitsunobu reactions with triphenylphosphine/DIAD provide stereochemical control when chiral centers are present, though this increases complexity and cost [9]. Recent advances demonstrate that solid-state halogenation using polymer-supported triphenylphosphine with carbon tetrachloride reduces purification challenges while maintaining yields above 85% [7].
Table 2: Chloromethylation Efficiency Comparison
Method | Reagent System | Solvent | Temperature | Reaction Time | Yield Range | Key Advantage |
---|---|---|---|---|---|---|
Electrophilic | MOMCl/AlCl₃ | DCM | -10°C to 0°C | 8-12h | 50-65% | Single-step |
Nucleophilic (SOCl₂) | SOCl₂ (neat) | Toluene | Reflux | 2h | 85-92% | High conversion |
Nucleophilic (SO₂Cl₂) | SO₂Cl₂/Pyridine | THF | 0°C to RT | 4h | 88-94% | Mild conditions |
Solid-State | PS-PPh₃/CCl₄ | Neat | RT | 12h | 82-87% | Simplified purification |
The 2,2-difluoroethyl substituent at the pyrazole N1 position is installed via alkylation of pyrazole intermediates or through halogen exchange of existing halogenated precursors. Nucleophilic alkylation using 2-bromo-1,1-difluoroethane or 2-chloro-1,1-difluoroethane demonstrates high efficiency (>85% yield) in polar aprotic solvents (DMF, DMSO) with inorganic bases (K₂CO₃, Cs₂CO₃). Crucially, excess difluoroethyl halide (1.5-2.0 equivalents) prevents dialkylation byproducts. Microwave irradiation (100°C, 30 min) enhances conversion rates to >95% while suppressing degradation pathways [1] [8].
Halogen exchange strategies employ transition metal catalysis to convert chloroethyl precursors to difluoroethyl analogs. Palladium-catalyzed (Pd₂(dba)₃/Xantphos) fluoro-dechlorination using potassium fluoride achieves 75-80% conversion but requires specialized anhydrous conditions. More practically, halogen exchange via dehydrohalogenation/hydrofluorination sequences using KF in ethylene glycol at 150°C provides cost-effective scalability. This one-pot approach converts 2-chloroethanol derivatives to 2,2-difluoroethyl groups through intermediate vinyl fluoride formation, achieving isolated yields of 82% for pyrazole systems [1] [7].
Purification challenges necessitate careful azeotropic drying (toluene co-distillation) before salt formation to prevent hydrate formation. Analytical characterization by ¹⁹F NMR typically shows characteristic signals between -126 to -129 ppm (tt, J=15Hz, 4Hz) confirming the -CH₂CF₂H motif [1] [3].
Table 3: Difluoroethyl Group Installation Methods
Strategy | Reagent System | Base/Catalyst | Conditions | Yield | Purity (HPLC) |
---|---|---|---|---|---|
Direct Alkylation | BrCH₂CF₂H (2.0 eq) | Cs₂CO₃ | DMF, 80°C, 4h | 85-90% | >95% |
Direct Alkylation | BrCH₂CF₂H (1.5 eq) | K₂CO₃ | MW, 100°C, 30m | 92-96% | >97% |
Halogen Exchange | KF/Pd₂(dba)₃/Xantphos | None | Toluene, 110°C | 75-80% | 90-93% |
Dehydrohalogenation | KF/Ethylene Glycol | None | 150°C, 6h | 80-82% | 88-91% |
Conversion of the free base to its hydrochloride salt enhances crystallinity, stability, and purification handling. Optimal conditions employ anhydrous hydrogen chloride gas bubbled through cold (-10°C) ethereal solutions (diethyl ether, THF) of the pyrazole free base, yielding crystalline solids with stoichiometric precision. Alternative approaches use concentrated HCl in alcoholic solvents, but water content risks hydrate formation. Solvent screening reveals that isopropanol (IPA) produces superior crystal morphology versus ethanol or methanol, facilitating filtration [1] [5].
Counterion selection significantly impacts physicochemical properties. While hydrochloride salts predominate, alternative anions (mesylate, besylate) were evaluated for enhanced solubility. Hydrochloride forms demonstrated optimal balance between hygroscopic stability (RH 40-60%) and crystallinity. XRPD analysis confirms polymorphic Form I as the preferred crystalline phase, obtained by slow anti-solvent addition (ethyl acetate to IPA solution) at 0-5°C. This form maintains stability during accelerated storage conditions (40°C/75% RH, 3 months) without polymorphic transitions or decomposition [1].
Salt formation kinetics studies indicate rapid protonation (<5 min) but require extended stirring (1-2h) for complete crystallization initiation. Final products exhibit characteristic hydrochloride signatures in IR spectroscopy (2250-2450 cm⁻¹ broad absorption) and elemental analysis (Cl content 16.0-16.5% vs. theoretical 16.34% for C₆H₈Cl₂F₂N₂) [1] [3].
Table 4: Hydrochloride Salt Crystallization Optimization
Crystallization Solvent | Anti-Solvent | Temperature | Crystal Morphology | Particle Size (D50) | Stability (40°C/75% RH) |
---|---|---|---|---|---|
Ethanol | Diethyl ether | 0°C | Needles | 15-25 µm | Phase transition (2 weeks) |
Isopropanol | Ethyl acetate | 0°C | Prismatic | 50-70 µm | Stable (3 months) |
Acetone | Heptane | -20°C | Aggregates | 100-200 µm | Dehydration (1 week) |
Methanol | TBME | -10°C | Plates | 10-20 µm | Hygroscopic |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: